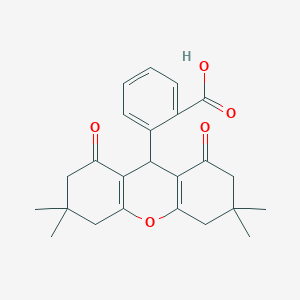![molecular formula C16H13Cl2NO B11548420 (1Z,3E)-3-[(3-chloro-2-methylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-ol](/img/structure/B11548420.png)
(1Z,3E)-3-[(3-chloro-2-methylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,3E)-3-[(3-chloro-2-methylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-ol is an organic compound characterized by its unique structure, which includes both chloro and methyl substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3E)-3-[(3-chloro-2-methylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-ol typically involves the condensation of 3-chloro-2-methylbenzaldehyde with 4-chlorobenzaldehyde in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions, including temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1Z,3E)-3-[(3-chloro-2-methylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1Z,3E)-3-[(3-chloro-2-methylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1Z,3E)-3-[(3-chloro-2-methylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Properties
Molecular Formula |
C16H13Cl2NO |
|---|---|
Molecular Weight |
306.2 g/mol |
IUPAC Name |
(Z)-3-(3-chloro-2-methylanilino)-1-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13Cl2NO/c1-11-14(18)3-2-4-15(11)19-10-9-16(20)12-5-7-13(17)8-6-12/h2-10,19H,1H3/b10-9- |
InChI Key |
YGKLWIVIEVYGPK-KTKRTIGZSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C\C(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=CC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11548337.png)
![(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methylbenzenesulfonate)](/img/structure/B11548339.png)
![2-iodo-4-methyl-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11548355.png)
![4-[(E)-(2-benzoylhydrazono)methyl]phenyl (2E)-3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B11548364.png)
![N'-[(1E)-1-(4-Methoxy-3-nitrophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11548368.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11548372.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11548374.png)

![{2-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11548385.png)
![N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4-methoxyaniline](/img/structure/B11548396.png)
![3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11548401.png)
![2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol](/img/structure/B11548415.png)
![2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[3-chloro-4-(4-chlorobenzoyl)phenyl]benzamide](/img/structure/B11548418.png)
![4-[(2E)-2-(2-methoxy-3-nitrobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11548423.png)
